6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196107
InChI: InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-8-14-13(16-9-12)5-6-15-14/h2-9,15H,1H3
SMILES:
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol

6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC16196107

Molecular Formula: C14H12N2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
IUPAC Name 6-(3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)12-8-14-13(16-9-12)5-6-15-14/h2-9,15H,1H3
Standard InChI Key BADNKBXHWCTPPD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=CC3=C(C=CN3)N=C2

Introduction

Structural and Chemical Identity of 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine

6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine is a fused bicyclic heterocycle comprising a pyrrole ring fused to a pyridine ring at the [3,2-b] positions, with a meta-methylphenyl (m-tolyl) substituent at the 6-position. The compound’s planar structure facilitates π-π stacking interactions, while the m-tolyl group enhances lipophilicity, potentially improving membrane permeability . Unlike its [3,2-c] isomer discussed in recent studies , the [3,2-b] fusion alters electron distribution, impacting binding affinities and metabolic stability.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-aryl-pyrrolo[3,2-b]pyridines typically involves Suzuki-Miyaura cross-coupling, as demonstrated for analogous compounds . Adapting protocols from pyrrolo[3,2-c]pyridine derivatives , a plausible route for 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine involves:

Step 1: Formation of the Pyrrolo[3,2-b]pyridine Core
Starting from 2-bromo-5-methylpyridine, nitration and subsequent cyclization yield the unsubstituted pyrrolo[3,2-b]pyridine scaffold. For example, iron-mediated cyclization in acetic acid generates the core structure .

StepReagents/ConditionsYieldReference
Core formationFe, AcOH, 80°C72%
Suzuki couplingm-Tolylboronic acid, Pd(PPh₃)₄, 125°C67–94%

Physicochemical and Spectral Characterization

Lipophilicity and Drug-Likeness

Calculated logP values for related compounds range from 2.8–3.5, suggesting moderate lipophilicity . The compound likely complies with Lipinski’s Rule of Five (molecular weight <500, logP <5), favoring oral bioavailability .

Biological Activities and Mechanisms

Antiproliferative Effects

Although no direct studies on 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine exist, its structural analogs exhibit potent antitumor activities. For example, compound 10t ( , IC₅₀ = 0.12–0.21 µM against HeLa, MCF-7) inhibits tubulin polymerization by binding to the colchicine site . The m-tolyl substituent may enhance hydrophobic interactions with tubulin’s β-subunit, analogous to trimethoxyphenyl groups in combretastatin analogs .

Table 2: Hypothesized Biological Profile of 6-(m-Tolyl)-1H-pyrrolo[3,2-b]pyridine

ActivityProposed MechanismPotential IC₅₀ Range
AntitumorTubulin polymerization inhibition0.1–1.0 µM
AntiangiogenicVEGF signaling disruptionN/A

Applications in Drug Discovery

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidine derivatives exhibit broad-spectrum antimicrobial effects . While untested, the electron-deficient pyridine ring in 6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine could disrupt microbial cell wall synthesis via metal chelation.

Challenges and Future Directions

Current limitations include the lack of in vivo data and precise structure-activity relationship (SAR) studies. Future work should prioritize:

  • Synthetic Optimization: Improving yields via flow chemistry or photocatalysis.

  • Target Identification: Proteomic profiling to identify binding partners beyond tubulin.

  • Pharmacokinetic Studies: Assessing bioavailability and metabolic stability in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator